metabolic pathways and half-life of LGD-2226 in vivo
metabolic pathways and half-life of LGD-2226 in vivo
LGD-2226: In Vivo Pharmacokinetics, Biotransformation Pathways, and Analytical Methodologies
Executive Summary
LGD-2226 is an investigational, non-steroidal Selective Androgen Receptor Modulator (SARM) characterized by its potent tissue-selective anabolic properties[1]. Originally synthesized to combat muscle wasting and osteoporosis, the compound effectively dissociates anabolic efficacy in skeletal muscle and bone from androgenic hypertrophy in the prostate[2]. This whitepaper provides an in-depth technical analysis of LGD-2226, detailing its in vivo pharmacokinetics, Phase I metabolic biotransformation, and the rigorous LC-HRMS methodologies required for its isolation and identification in biological matrices.
Mechanism of Action and Receptor Dynamics
LGD-2226 (6-(bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one) binds to the human androgen receptor (AR) with high affinity, exhibiting a Ki of 1.5 nM and an EC50 of 0.2 nM[3]. The molecular causality behind its tissue selectivity lies in its unique steric occupation of the AR ligand-binding domain (LBD).
While the quinolone carbonyl of LGD-2226 forms essential hydrogen bonds with GLN711 and ARG752 (mimicking the carbonyl interactions of dihydrotestosterone), its bulky trifluoroethyl groups occupy the spatial pocket normally filled by the C and D rings of steroidal androgens[3]. This distinct binding conformation induces a specific structural shift in the AR, altering the recruitment profile of coregulators to heavily favor coactivators in anabolic tissues over those in reproductive tissues.
Caption: LGD-2226 mediated Androgen Receptor (AR) signaling and tissue-selective transcription.
In Vivo Pharmacokinetics and Half-Life
Unlike traditional testosterone therapies that require esterification and intramuscular injection to bypass hepatic degradation, LGD-2226 is highly orally bioavailable[3]. The heavy fluorination of the molecule protects it from rapid enzymatic cleavage, significantly extending its systemic circulation.
Pharmacokinetic extrapolations suggest that LGD-2226 possesses an extended terminal half-life ( t1/2 ) of approximately 25 to 30 hours[4]. This prolonged half-life allows for once-daily oral dosing regimens in clinical and experimental settings, maintaining steady-state plasma concentrations without the peak-and-trough volatility associated with short-acting androgens.
Table 1: Summary of LGD-2226 Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Biological Significance |
| AR Binding Affinity ( Ki ) | 1.5 nM | High-affinity target engagement comparable to endogenous DHT[3]. |
| Functional Potency ( EC50 ) | 0.2 nM | Potent transcriptional activation in muscle/bone assays[3]. |
| Estimated Half-Life ( t1/2 ) | 25 - 30 hours | Supports once-daily dosing; prolonged systemic exposure[4]. |
| Oral Bioavailability | High | Eliminates the need for parenteral administration[3]. |
| Tissue Selectivity | High (Muscle > Prostate) | Minimizes virilization and prostatic hypertrophy risks[2]. |
Metabolic Pathways (Biotransformation)
Understanding the biotransformation of LGD-2226 is critical for anti-doping surveillance and toxicological profiling. Due to the lack of human clinical trial data, the metabolic fate of LGD-2226 has been mapped primarily through high-resolution in vitro studies using equine and human liver microsomes[5][6].
The structural rigidity provided by the trifluoromethyl and bis-trifluoroethyl moieties dictates a highly specific Phase I metabolic pathway driven by Cytochrome P450 (CYP) enzymes. Notably, no significant Phase II conjugated metabolites (e.g., glucuronides or sulfates) have been detected, indicating that the drug is primarily excreted as Phase I metabolites or unchanged parent compound[5].
Three primary Phase I metabolites have been identified[5]:
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M1 (Mono-N-dealkylation): Formed via the oxidative cleavage of one 2,2,2-trifluoroethyl group from the amine.
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M2 (Bis-N-dealkylation): Formed via the subsequent cleavage of the second 2,2,2-trifluoroethyl group, leaving a primary amine.
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M3 (Keto Reduction): Formed via the reduction of the quinolin-2-one carbonyl group to a hydroxyl group.
Caption: Phase I metabolic pathways of LGD-2226 yielding M1, M2, and M3 metabolites prior to excretion.
Experimental Protocol: LC-HRMS/MS Metabolite Identification
To ensure analytical integrity, the following self-validating protocol details the methodology for isolating and identifying LGD-2226 metabolites. The use of Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) is mandatory; the sub-ppm mass accuracy is required to confidently track the exact mass shifts associated with the loss of fluorinated moieties[6].
Step 1: In Vitro Incubation (Phase I Simulation)
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Rationale: Simulating hepatic first-pass metabolism in vitro is essential for generating reference metabolite standards, as in vivo administration of unapproved SARMs is restricted. NADPH is added as the obligate electron donor for CYP450-mediated oxidation.
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Procedure: Prepare a 1 mL reaction mixture containing 1 mg/mL liver microsomes (equine or human), 100 mM phosphate buffer (pH 7.4), and 10 µM LGD-2226. Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for exactly 60 minutes.
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Termination: Quench the reaction by adding 1 mL of ice-cold acetonitrile (ACN) to precipitate microsomal proteins and halt enzymatic activity.
Step 2: Sample Extraction (Liquid-Liquid Extraction - LLE)
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Rationale: LLE using a non-polar solvent separates the lipophilic SARM from polar endogenous matrix components, preventing ion suppression during electrospray ionization (ESI).
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Procedure: Centrifuge the quenched mixture at 10,000 x g for 10 minutes. Transfer the supernatant to a clean glass tube. Add 3 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge to separate the layers. Extract the upper organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase.
Step 3: LC-HRMS/MS Analysis
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Rationale: Chromatographic separation resolves the parent from its metabolites, while the Orbitrap mass analyzer provides the exact mass data required for structural elucidation.
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Procedure:
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Column: C18 reversed-phase UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm).
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Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
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Detection: QExactive Orbitrap MS operating in negative electrospray ionization (ESI-) mode. Note: The quinolinone core of LGD-2226 ionizes efficiently in negative mode. Utilize stepped collision energies (CE 15, 35, 50 eV) to induce stable fragmentation[5].
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Data Processing: Extract ion chromatograms (EIC) for the theoretical exact mass of the parent ( m/z 391.050) and the predicted exact mass shifts for dealkylation (-82.003 Da) and reduction (+2.016 Da).
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Caption: Step-by-step experimental workflow for the isolation and LC-HRMS identification of LGD-2226 metabolites.
References[4] Title: LGD 2226: Benefits, Uses, Dosage And Side Effects | Source: Muscle and Brawn | URL:https://muscleandbrawn.com/sarms/lgd-2226/[1] Title: LGD-2226 | Source: Wikipedia | URL:https://en.wikipedia.org/wiki/LGD-2226[5] Title: Identification of equine in vitro metabolites of seven non-steroidal selective androgen receptor modulators for doping control purposes | Source: Universiteit Gent | URL:https://biblio.ugent.be/publication/8740523[6] Title: Identification of equine in vitro metabolites of seven non-steroidal selective androgen receptor modulators for doping control purposes | Source: PubMed | URL: https://pubmed.ncbi.nlm.nih.gov/34913197/[2] Title: Identification of Anabolic Selective Androgen Receptor Modulators with Reduced Activities in Reproductive Tissues and Sebaceous Glands | Source: PMC | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2072879/[3] Title: LGD-2226 | Androgen Receptor Modulator | Source: MedChemExpress | URL:https://www.medchemexpress.com/LGD-2226.html
Sources
- 1. LGD-2226 - Wikipedia [en.wikipedia.org]
- 2. Identification of Anabolic Selective Androgen Receptor Modulators with Reduced Activities in Reproductive Tissues and Sebaceous Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. muscleandbrawn.com [muscleandbrawn.com]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. Identification of equine in vitro metabolites of seven non-steroidal selective androgen receptor modulators for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
